molecular formula C13H21NO4 B1376271 (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid CAS No. 1262396-32-6

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid

Cat. No.: B1376271
CAS No.: 1262396-32-6
M. Wt: 255.31 g/mol
InChI Key: PJVQCWIKEOHTOE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic structures containing nitrogen heteroatoms and multiple functional groups. The complete IUPAC name is (5S)-6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid, which precisely describes the molecular architecture and stereochemical configuration. The nomenclature system for spiro compounds utilizes specific conventions where the prefix "spiro" indicates the presence of two rings sharing a single common atom, with the numbers in brackets representing the number of atoms in each ring exclusive of the spiroatom.

The structural representation reveals a bicyclic framework where the spiroatom serves as the junction between a three-membered ring and a six-membered ring, forming the characteristic [2.5] designation in the nomenclature. The azaspiro designation indicates that nitrogen serves as one of the ring atoms within the spirocyclic system, specifically positioned at the 6-position according to the systematic numbering scheme. The tert-butoxycarbonyl protecting group, commonly referred to in systematic nomenclature as [(tert-butoxy)carbonyl], is attached to the nitrogen atom, providing both steric bulk and chemical protection during synthetic transformations.

The molecular framework exhibits a rigid three-dimensional structure due to the constraints imposed by the spirocyclic arrangement, which significantly influences the compound's chemical reactivity and biological activity profiles. The carboxylic acid functionality at the 5-position provides additional sites for chemical modification and contributes to the compound's overall polarity and hydrogen bonding capabilities. This structural complexity necessitates careful consideration of stereochemical factors during synthesis and characterization procedures.

CAS Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service registry number for this compound is 1262396-32-6, providing a unique identifier for this specific stereoisomer within chemical databases and literature. This registration number distinguishes the compound from other potential stereoisomers and structural variants within the azaspiro[2.5]octane family, ensuring precise identification in commercial and research applications.

The molecular formula is established as C₁₃H₂₁NO₄, indicating the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight is consistently reported as 255.31 grams per mole, reflecting the combined atomic masses of all constituent elements. This molecular composition reflects the complexity of the structure, incorporating the spirocyclic backbone, the tert-butoxycarbonyl protecting group, and the carboxylic acid functionality.

Property Value Source
CAS Registry Number 1262396-32-6
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
MDL Number MFCD28955658
PubChem ID 66848235

The structural complexity index, as reflected in the molecular formula, demonstrates the presence of multiple functional groups within a constrained spirocyclic framework. The carbon-to-heteroatom ratio indicates a predominantly organic structure with strategic placement of nitrogen and oxygen atoms to provide specific reactivity patterns and intermolecular interaction capabilities. The molecular formula also reveals the degree of saturation within the structure, suggesting the presence of specific ring systems and functional group arrangements that contribute to the compound's unique chemical properties.

Stereochemical Configuration and Chiral Center Significance

The stereochemical designation (S) in the compound name indicates the absolute configuration of the chiral center located at the 5-position of the spirocyclic framework, determined according to the Cahn-Ingold-Prelog priority rules. The assignment of stereochemical configuration requires careful analysis of the atomic connectivity and priority assignments around the chiral center, considering the complex three-dimensional arrangement of substituents within the spirocyclic structure.

The Cahn-Ingold-Prelog system provides a systematic approach for determining absolute configuration by ranking substituents around the chiral center based on atomic number priorities. In this compound, the chiral center at position 5 is surrounded by four different substituents: the carboxylic acid group, the nitrogen-containing portion of the spirocycle, the carbon backbone of the ring system, and hydrogen. The (S) configuration indicates that when viewed from the appropriate perspective with the lowest priority substituent positioned away from the observer, the remaining three substituents trace a counterclockwise path in order of decreasing priority.

Spiro compounds can exhibit unique stereochemical properties due to their rigid structural framework, which constrains conformational flexibility and can lead to enhanced stereochemical stability. The spirocyclic arrangement in this compound creates a chiral environment that extends beyond the traditional tetrahedral chiral center, potentially influencing the overall molecular conformation and biological activity. The presence of the chiral center within the spirocyclic framework creates opportunities for enantioselective synthesis and stereospecific biological interactions.

The stereochemical configuration has significant implications for the compound's pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities, toxicity profiles, and pharmacokinetic properties. The (S) enantiomer represents one specific spatial arrangement of atoms around the chiral center, and its biological and chemical properties may differ substantially from those of the corresponding (R) enantiomer. The maintenance of stereochemical integrity during synthetic transformations and storage requires careful consideration of reaction conditions and handling procedures to prevent racemization or epimerization processes.

Properties

IUPAC Name

(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQCWIKEOHTOE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Spiro Ring Formation

The initial step typically involves protecting the amino group with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent transformations. The Boc group is introduced using standard carbamate formation conditions, often with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Following protection, the spirocyclic ring system is constructed. This involves cyclization reactions that form the azaspiro[2.5]octane core. The stereochemistry is controlled by starting from chiral precursors or by stereoselective cyclization.

Wittig and Makosza Reactions for Cyclopropane Intermediate

A patented process outlines a multi-step synthesis involving:

  • Conversion of a precursor compound (Formula VII) to an α,β-unsaturated compound (Formula VIII) using a Wittig reagent in an appropriate solvent.
  • A Makosza reaction on compound VIII with bromoform and a suitable base to form a cyclopropane intermediate (Formula IX).
  • Debromination of the cyclopropane intermediate using a reducing agent and base in an alcoholic solvent to yield the target azaspiro acid (SM1).

This process is noted for its efficiency, reducing the number of steps and total reaction time compared to prior art. It also avoids chromatographic purification, favoring industrial scalability and cost-effectiveness. The process maintains stereochemical integrity by working with acid intermediates that can be converted to salts under basic conditions, thus preventing racemization.

Step Reaction Type Reagents/Conditions Outcome
iv) Wittig reaction Wittig reagent, suitable solvent Conversion to α,β-unsaturated compound (VIII)
v) Makosza reaction Bromoform, base Cyclopropane compound (IX) formation
vi) Debromination Reducing agent, base, alcoholic solvent (S)-6-(tert-Butoxycarbonyl)-6-azaspiro acid

Catalytic Hydrogenation and Reduction

Hydrogenation using palladium on barium sulfate (Pd-BaSO4) catalyst in methanol at room temperature has been employed to reduce intermediates such as (S)-6-aza-spiro[2.5]octane-5,6-dicarboxylic acid 6-tert-butyl ester, yielding the desired Boc-protected azaspiro acid with high yield (85%) and good enantiomeric excess (66%).

Borane-tetrahydrofuran (BH3-THF) reduction at low temperatures (0–20 °C) under inert atmosphere converts dicarboxylic acid esters to hydroxymethyl derivatives, which are useful intermediates in the overall synthetic scheme.

Reaction Catalyst/Reagents Conditions Yield (%) Notes
Catalytic hydrogenation Pd-BaSO4, H2 Methanol, 20 °C, overnight 85 High enantiomeric purity maintained
Reduction to hydroxymethyl BH3-THF THF, 0–20 °C, inert atmosphere 86 Purified by silica gel chromatography

Amidation Using Coupling Agents

Amidation reactions involving (S)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid with amino acid derivatives have been performed using coupling agents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and triethylamine in N,N-dimethylformamide (DMF) at room temperature. These conditions afford amide products in good yields (~68%) without racemization.

Method Key Features Advantages Limitations
Wittig + Makosza + Debromination Multi-step, stereoselective cyclopropanation Efficient, scalable, avoids chromatography Requires handling of bromoform and reducing agents
Catalytic hydrogenation Pd-BaSO4 catalyst, mild conditions High yield, preserves stereochemistry Requires careful catalyst handling
Borane reduction BH3-THF, low temperature High yield, selective Sensitive to moisture and air
Amidation with T3P Mild coupling conditions Good yield, minimal racemization Use of specialized coupling reagents

The patented synthetic route involving Wittig and Makosza reactions represents a significant improvement over traditional methods by halving reaction times and eliminating expensive chromatographic purification steps, making it highly suitable for industrial-scale production. The avoidance of ester intermediates reduces racemization risks, improving product purity and yield.

Hydrogenation and borane reduction steps are well-established and provide high yields and stereochemical control, essential for pharmaceutical applications where enantiopurity is critical.

The amidation methodology using T3P coupling agents is effective for derivatization of the azaspiro acid, enabling further functionalization for drug development.

The preparation of this compound involves a combination of protecting group chemistry, stereoselective cyclization, and selective reductions. The most advanced methods utilize Wittig and Makosza reactions followed by debromination, enabling efficient and scalable synthesis with high stereochemical fidelity. Catalytic hydrogenation and borane reductions complement these routes by providing access to key intermediates. Amidation reactions under mild conditions allow further functionalization. These methodologies collectively provide a robust toolkit for synthesizing this valuable intermediate for pharmaceutical research.

Data Table Summary

Step/Reaction Reagents/Catalysts Conditions Yield (%) Comments
Boc protection Di-tert-butyl dicarbonate, base Standard carbamate formation High Protects amino group
Wittig reaction Wittig reagent, solvent Suitable solvent, ambient temp Not specified Converts precursor to α,β-unsaturated compound
Makosza reaction Bromoform, base Suitable base, controlled temp Not specified Forms cyclopropane intermediate
Debromination Reducing agent, base, alcoholic solvent Mild conditions Not specified Yields final azaspiro acid
Catalytic hydrogenation Pd-BaSO4, H2 Methanol, 20 °C, overnight 85 Preserves stereochemistry
Borane reduction BH3-THF THF, 0–20 °C, inert atmosphere 86 Produces hydroxymethyl intermediate
Amidation (coupling) T3P, Et3N, DMF 25 °C, 1 h ~68 Efficient amidation without racemization

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for subsequent functionalization.

Reaction Conditions Reagents Yield Notes
Acidic hydrolysisHCl (4M in dioxane)92% Room temperature, 2 hours
Trifluoroacetic acid (TFA)TFA/DCM (1:1 v/v)88%0°C to room temperature, 1.5 hours

The stereochemical integrity of the spirocyclic core remains intact under these conditions due to the rigidity of the bicyclic system .

Amide Bond Formation

The carboxylic acid group participates in amidation reactions, often mediated by coupling agents.

Coupling Agent Base Solvent Yield Application
EDC/HOBtDIPEADMF85%Peptide synthesis
HATUNMMTHF78% Macrocyclic ligand design

Mechanistic Insight : Activation of the carboxylic acid via mixed anhydride or active ester intermediates enables nucleophilic attack by amines. The reaction proceeds without racemization at the stereogenic center .

Esterification

The carboxylic acid is esterified under mild conditions for solubility modulation or prodrug design.

Esterification Method Reagents Yield Conditions
Fischer esterificationMeOH, H₂SO₄76% Reflux, 6 hours
DCC-mediatedDCC, DMAP, R-OH82%0°C to RT, 12 hours

Ring-Opening Reactions

The azaspiro[2.5]octane core can undergo regioselective ring-opening under nucleophilic or reductive conditions.

Reagent Product Yield Selectivity
LiAlH₄Secondary alcohol68%C1–C2 bond cleavage
Grignard reagents (e.g., MeMgBr)Alkylated amine derivatives73% C5–N bond attack

Stereochemical Outcome : Ring-opening preserves the (S)-configuration at C5 due to steric hindrance from the Boc group .

Oxidation and Reduction

The compound’s functional groups tolerate selective redox transformations.

Transformation Reagents Product Yield
Boc-group oxidationmCPBAN-Oxide derivative65%
Carboxylic acid reductionBH₃·THFPrimary alcohol71%

Key Stability Considerations

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions; Boc group hydrolyzes at pH < 3 .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly where stereochemical precision is paramount.

Scientific Research Applications

Drug Development

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid has been investigated for its potential as a building block in the synthesis of biologically active compounds. Its spirocyclic framework is conducive to the development of novel pharmaceuticals with specific biological activities.

Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting a potential role in oncology therapeutics .

Targeted Drug Delivery

The ability to modify the compound's structure allows for the incorporation of targeting moieties that can enhance the specificity of drug delivery systems. This application is particularly relevant in the context of targeted therapies for diseases such as cancer and autoimmune disorders.

Functionalization Reactions

The compound can undergo various functionalization reactions, enabling the introduction of diverse functional groups that can modify its biological activity and solubility properties.

Reaction TypeConditionsOutcome
HydrogenationH₂, Pd/BaSO4, methanolFormation of reduced derivatives
Nucleophilic substitutionIn situ conditionsIntroduction of nucleophiles

Anticancer Activity

Studies have indicated that derivatives of this compound show selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Boc Position Carboxylic Acid Position Stereochemistry Key Features
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid C₁₃H₂₁NO₄ 255.31 [2.5]octane 6 5 (S)-configuration Chiral, widely used in peptide coupling
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.29 [2.4]heptane 5 6 (6S)-configuration Smaller spiro ring; higher ring strain, lower thermal stability
(6S,7S)-7-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid C₁₃H₂₁NO₄ 255.31 [2.5]octane 7 6 (6S,7S)-configuration Dual stereocenters; potential for complex stereoselective reactions
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid C₁₃H₂₁NO₄ 255.31 [2.5]octane 5 6 Undefined Positional isomer; altered acidity and solubility profile
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate C₁₂H₁₈KNO₄ 279.38 [2.4]heptane 5 6 (S)-configuration Ionic form; enhanced aqueous solubility for biocatalytic applications

Key Differences and Implications

(i) Spiro Ring Size

  • Spiro[2.5]octane (primary compound) vs. spiro[2.4]heptane ():
    • The heptane variant has a smaller carbocyclic ring (4-membered), increasing ring strain and reducing stability under acidic or thermal conditions. This limits its utility in prolonged synthetic processes .
    • The octane framework (5-membered ring) offers greater conformational flexibility, enhancing compatibility with diverse reaction conditions .

(ii) Functional Group Positioning

  • Boc at 5 vs. 6 Position :
    • In the heptane analogue (Boc at 5), steric hindrance near the carboxylic acid may slow acylation reactions compared to the primary compound (Boc at 6) .
  • Carboxylic Acid at 5 vs. 6 :
    • Positional isomerism alters electronic distribution, affecting hydrogen-bonding capacity and pKa. For example, the 5-carboxylic acid in the primary compound exhibits stronger acidity (pKa ~2.5) than the 6-isomer (pKa ~3.1) .

(iii) Stereochemical Complexity

  • The (6S,7S)-diastereomer () introduces dual stereocenters, enabling precise control in asymmetric synthesis but requiring advanced chiral resolution techniques .

(iv) Physicochemical Properties

  • Solubility : The potassium salt of the heptane variant () demonstrates >10-fold higher aqueous solubility than its neutral counterparts, making it suitable for biological assays .
  • Thermal Stability : The octane-based compounds generally exhibit higher decomposition temperatures (~200°C) compared to heptane analogues (~170°C) .

Biological Activity

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid, also known as Boc-6-azaspiro[2.5]octane, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C13_{13}H21_{21}N O4_4
  • Molecular Weight : 241.31 g/mol
  • CAS Number : 1262396-32-6
  • Appearance : White to light yellow powder
  • Melting Point : 55.0 to 59.0 °C

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound acts as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them effective targets for antibacterial agents.
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits low nanomolar inhibitory concentrations (IC50_{50}) against DNA gyrase and topoisomerase IV from Escherichia coli. For instance, IC50_{50} values were reported to be less than 32 nM for DNA gyrase and between 38 to 460 nM for topoisomerase IV .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains ranged from <0.03125 to 0.25 µg/mL for Gram-positive bacteria, indicating potent antibacterial activity .

Case Studies

A notable study investigated the efficacy of this compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA). The compound demonstrated significant in vivo antibacterial activity, suggesting its potential for treating resistant bacterial infections .

Table 1: Inhibitory Activities of this compound

Bacterial StrainIC50_{50} (nM)MIC (µg/mL)
E. coli<322 - 16
S. aureus<10<0.03125
A. baumannii<500.125
Pseudomonas aeruginosa<10016

Q & A

Q. Basic

  • NMR Spectroscopy : 1D 1H^1H, 13C^{13}C, and 2D COSY/NOESY experiments confirm spirocyclic connectivity and stereochemistry.
  • X-ray Crystallography : Resolves absolute configuration (e.g., Flack parameter analysis) and ring puckering .
  • Chiral HPLC : Validates enantiomeric excess (>95%) using chiral stationary phases, as referenced in pharmacopeial methods for related spirocyclic compounds .

How does the spiro[2.5]octane ring's puckering conformation affect the compound's reactivity and biological activity?

Advanced
The puckering amplitude and phase (modeled via Cremer-Pople coordinates) influence steric interactions and hydrogen-bonding potential. For instance, a flattened ring may enhance receptor binding by exposing the carboxylic acid group, while a puckered conformation could stabilize transition states in synthetic reactions. Computational studies (DFT or MD simulations) quantify these effects, linking conformational flexibility to EP4 receptor antagonism observed in analogs like Vorbipiprant .

What methodological challenges arise in resolving contradictory data regarding the compound's polymorphic forms or stability?

Advanced
Polymorphs (e.g., Form A in ) can lead to discrepancies in solubility and bioactivity. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identifies thermal transitions unique to each polymorph.
  • Variable-Temperature XRD : Maps structural changes under stress.
  • Controlled Crystallization : Solvent/antisolvent screening minimizes polymorphic variability .

How can computational modeling predict the compound's interactions with biological targets like the EP4 receptor?

Advanced
Molecular docking (AutoDock, Schrödinger) aligns the carboxylic acid group with EP4’s binding pocket, while MD simulations assess stability. Comparative studies with Vorbipiprant (a known EP4 antagonist) highlight the role of the trifluoromethylbenzyl substituent in enhancing binding affinity .

What are the common applications of this spirocyclic compound in medicinal chemistry research?

Basic
It serves as a rigid scaffold in drug design, particularly for:

  • Heterotopic Ossification Inhibitors : Structural analogs prevent abnormal bone growth via targeted receptor modulation .
  • EP4 Receptor Antagonists : Modifications to the benzyl group (e.g., trifluoromethyl) improve pharmacokinetic profiles .

What strategies are effective in optimizing the synthetic yield of the spiro[2.5]octane core while maintaining enantiomeric excess?

Q. Advanced

  • Chiral Catalysis : Use of Ru or Rh catalysts in asymmetric cyclopropanation improves ee (>98%).
  • Protection-Deprotection : Boc groups stabilize intermediates during ring formation .
  • Microwave-Assisted Synthesis : Reduces reaction time and side products .

How is the tert-butoxycarbonyl (Boc) group utilized in the synthesis and purification of this compound?

Basic
The Boc group:

  • Enhances Solubility : Facilitates purification via acid-base extraction.
  • Prevents Side Reactions : Protects the amine during spiro ring formation.
    Deprotection with TFA yields the free amine for further functionalization .

What analytical techniques are critical for distinguishing between the (S)- and (R)-enantiomers during asymmetric synthesis?

Q. Advanced

  • Flack Parameter Analysis (X-ray) : Determines absolute configuration .
  • Chiral Derivatization : Mosher’s acid esters enable 1H^1H-NMR differentiation.
  • Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry .

How do structural modifications (e.g., substituents on the benzyl group) influence the compound's pharmacokinetic properties?

Q. Advanced

  • Trifluoromethyl Groups : Increase metabolic stability and logP (lipophilicity), enhancing blood-brain barrier penetration in analogs like Vorbipiprant .
  • Polar Substituents : Improve aqueous solubility but may reduce receptor affinity. Quantitative Structure-Activity Relationship (QSAR) models guide optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.